

How to improve Acid-PEG6-C2-Boc solubility in aqueous solutions

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Compound of Interest

Compound Name: Acid-PEG6-C2-Boc

Cat. No.: B605148

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Technical Support Center: Acid-PEG6-C2-Boc

Welcome to the technical support center for **Acid-PEG6-C2-Boc**. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the aqueous solubility of this PROTAC linker.

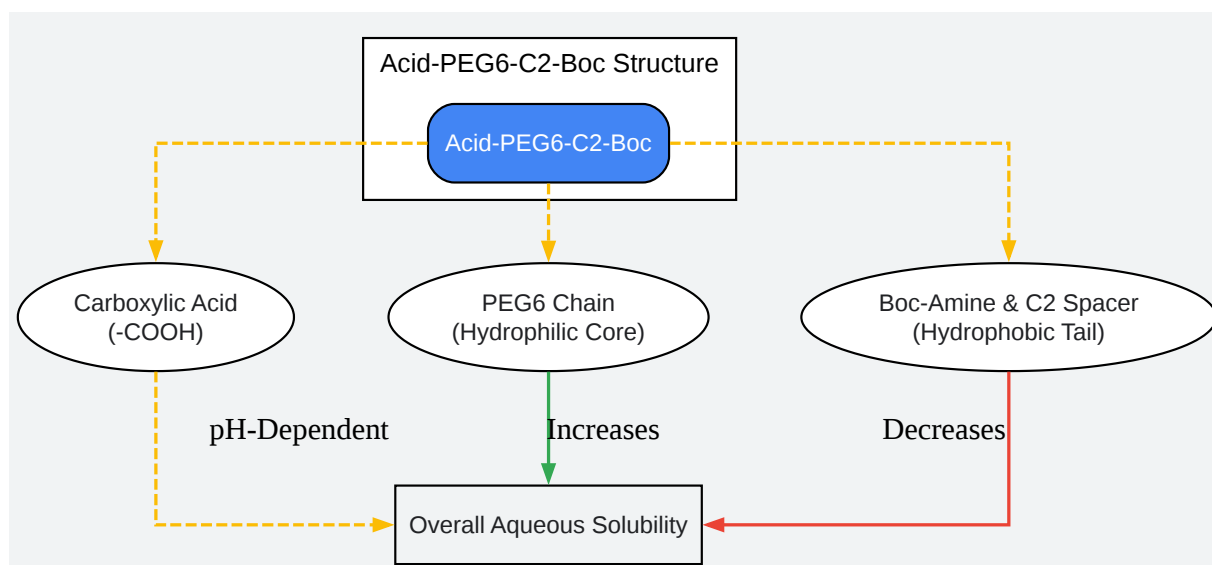
Frequently Asked Questions (FAQs)

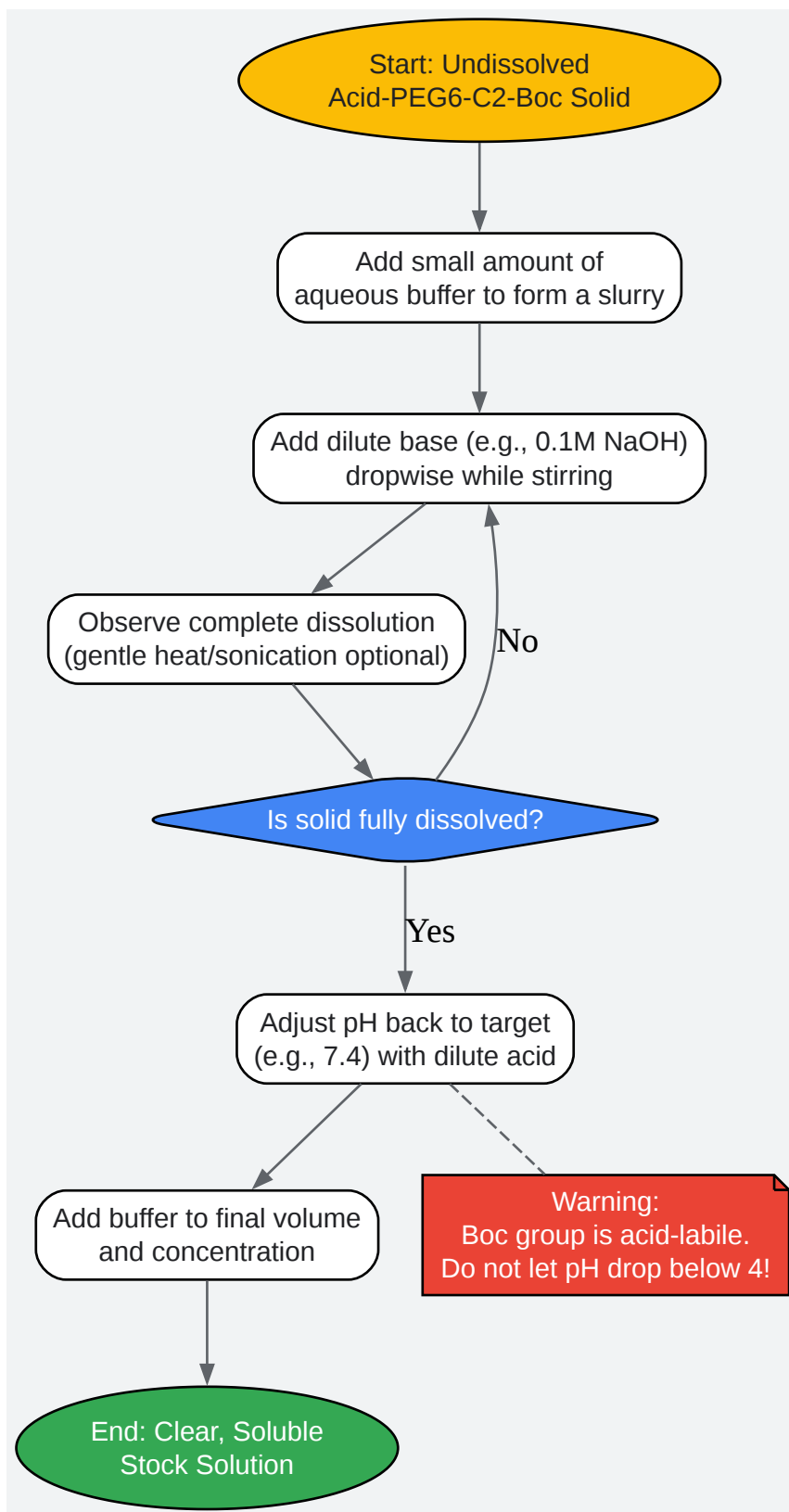
Q1: What is Acid-PEG6-C2-Boc, and why is its aqueous solubility a concern?

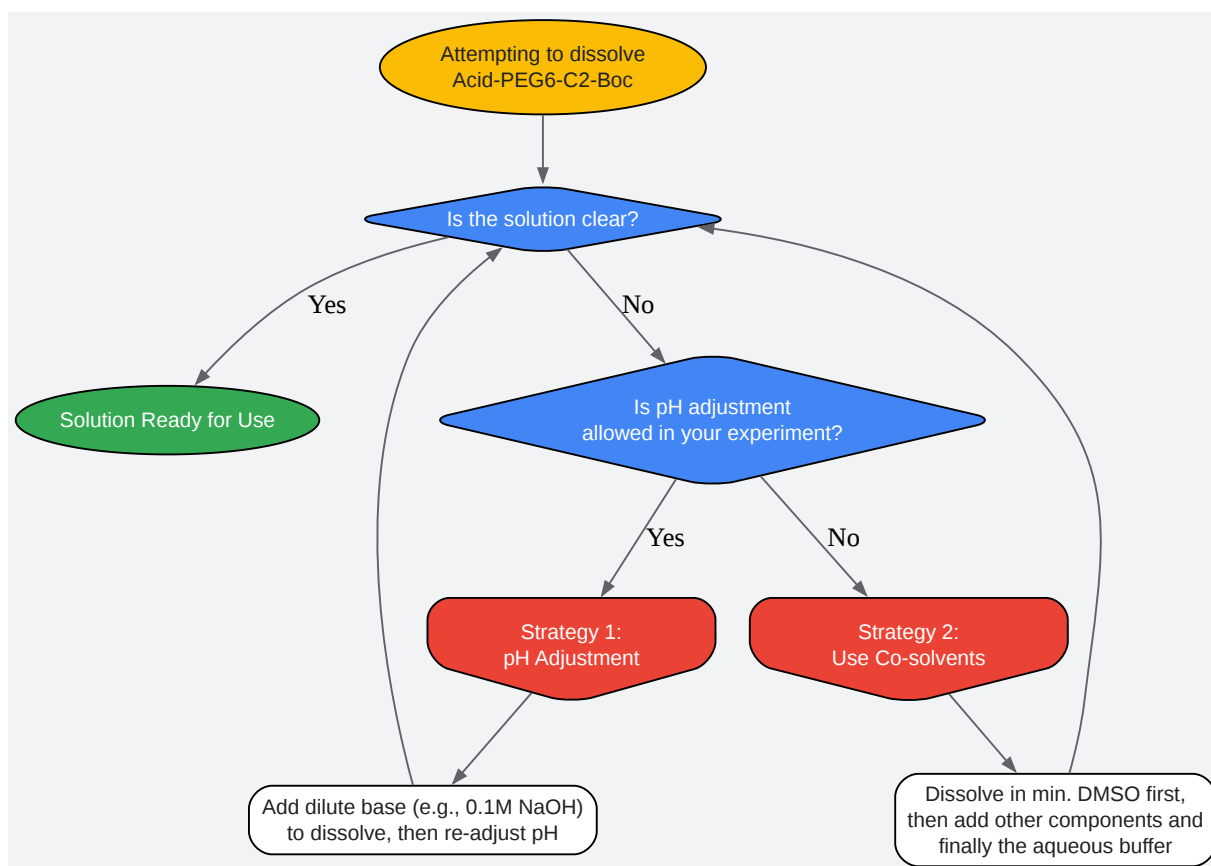
A1: **Acid-PEG6-C2-Boc** is a heterobifunctional PROTAC linker used in chemical biology and drug discovery. It contains three key chemical features that influence its solubility:

- A hydrophilic polyethylene glycol (PEG) chain (6 units), which generally promotes water solubility.^{[1][2]}
- A terminal carboxylic acid (-COOH) group, an ionizable function that can significantly impact solubility depending on the pH of the solution.^{[3][4]}
- A hydrophobic tert-butyloxycarbonyl (Boc) protected amine and an ethyl (C2) spacer, which decrease water solubility.^[5]

The balance between the hydrophilic PEG chain and the hydrophobic Boc-protected end often results in limited solubility in neutral aqueous buffers, which can be challenging for experiments such as bioconjugation or in vitro assays.







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